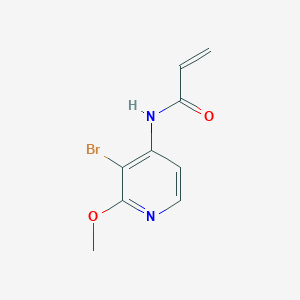

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

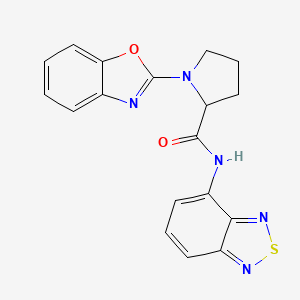

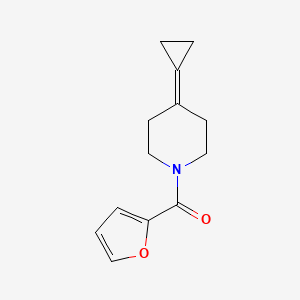

“N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide” is a complex organic compound. It is derived from the parent compounds of prop-2-enamide and (3-Bromo-2-methoxypyridin-4-yl)boronic acid . The boronic acid group can participate in various coupling reactions to create complex molecules.

Molecular Structure Analysis

The molecular structure of the parent compounds provides some insights. The molecular formula of (3-Bromo-2-methoxypyridin-4-yl)boronic acid is C6H7BBrNO3 . The InChI code is 1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . The molecular formula of prop-2-enamide is C9H15N3O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of the parent compound (3-Bromo-2-methoxypyridin-4-yl)boronic acid are as follows: It has a molecular weight of 231.84 . It is a solid at room temperature . The storage temperature is 4°C . The properties of “this compound” may vary based on its specific structure.Applications De Recherche Scientifique

BM212 has shown promising results in various scientific research applications, including cancer treatment, autoimmune diseases, and viral infections. N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide inhibitors have been shown to have anti-proliferative effects on cancer cells, making them a potential target for cancer therapy. BM212 has been found to be effective against several types of cancer cells, including breast, colon, and lung cancer cells. Additionally, BM212 has been shown to have anti-inflammatory effects, which could be beneficial in treating autoimmune diseases such as rheumatoid arthritis. Furthermore, this compound inhibitors have been shown to have antiviral effects, making BM212 a potential candidate for the treatment of viral infections such as hepatitis C and Zika virus.

Mécanisme D'action

Target of Action

It is known that the compound contains a pyridine ring, which is a common scaffold in many drugs

Mode of Action

The compound’s structure suggests that it may interact with its targets through the pyridine ring and the boronic acid group. The presence of the bromine atom introduces a site for potential substitution reactions, while the methoxy group adds a donating functionality that can influence reactivity.

Biochemical Pathways

The boronic acid group in the compound is crucial for its use in suzuki-miyaura couplings, a powerful method for carbon-carbon bond formation in organic synthesis. This suggests that the compound may affect biochemical pathways involving carbon-carbon bond formation.

Result of Action

Action Environment

The compound should be stored in closed vessels under −20°c to maintain its stability .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BM212 in lab experiments is its potency as a N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using BM212 is its relatively short half-life, which may require frequent dosing in animal models.

Orientations Futures

There are several future directions for research on BM212. One area of interest is the development of BM212 analogs with improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. Additionally, further research is needed to determine the efficacy of BM212 in vivo, particularly in animal models of cancer and autoimmune diseases. Finally, the potential use of BM212 as a therapeutic agent for viral infections warrants further investigation.

Méthodes De Synthèse

The synthesis of BM212 can be achieved through a multistep process involving the reaction of 2-bromo-3-methoxypyridine with propargylamine, followed by oxidation and amidation. The final product is obtained in good yield and purity, making it suitable for further research.

Safety and Hazards

The parent compound (3-Bromo-2-methoxypyridin-4-yl)boronic acid has the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P362, P403+P233, P405, P501 . The safety and hazards of “N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide” would depend on its specific structure and properties.

Propriétés

IUPAC Name |

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-3-7(13)12-6-4-5-11-9(14-2)8(6)10/h3-5H,1H2,2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJFVXBUKKSRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Br)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

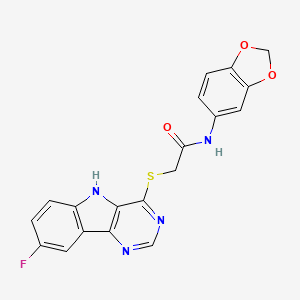

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)

![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2783990.png)

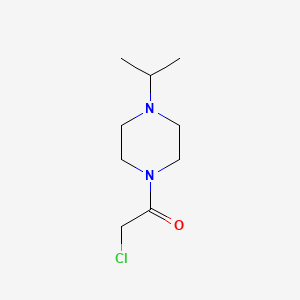

![3-Tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2783993.png)

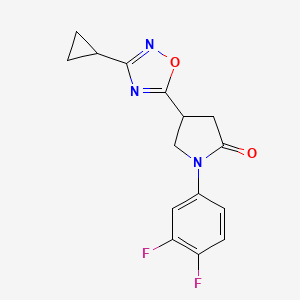

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)